molecular formula C12H11ClN2O B15259453 1-(2-Phenylethyl)-1H-pyrazole-5-carbonyl chloride

1-(2-Phenylethyl)-1H-pyrazole-5-carbonyl chloride

Cat. No.: B15259453
M. Wt: 234.68 g/mol
InChI Key: DFGXPFZZNPMCSN-UHFFFAOYSA-N
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Description

1-(2-Phenylethyl)-1H-pyrazole-5-carbonyl chloride is a specialized chemical intermediate of significant value in medicinal chemistry and organic synthesis research. As an acid chloride derivative of a pyrazole carboxylic acid, its high reactivity makes it a pivotal building block for the formation of amide bonds, enabling the efficient synthesis of diverse amide and heterocyclic compounds for pharmacological screening . The core pyrazole scaffold is recognized as a "privileged structure" in drug discovery, known to confer a wide spectrum of biological activities . The specific 1-(2-phenylethyl) substitution pattern on this heterocycle is a key structural feature of interest to researchers . This compound serves as a critical precursor for the design and development of novel bioactive molecules, particularly in the synthesis of potential agrochemicals such as insecticides, where analogous pyrazole-5-carboxamide structures have demonstrated promising activity . Applications & Research Value: • Medicinal Chemistry: A versatile intermediate for constructing novel drug candidates. The pyrazole core is frequently found in compounds with documented antibacterial, anticancer, anti-inflammatory, and antidepressant properties . • Agrochemical Research: Used in the synthesis of new molecules for evaluating insecticidal and pesticidal activities, following the structural paradigm of successful commercial pyrazole-based agrochemicals . • Organic Synthesis: An essential reagent for introducing the 1-(2-phenylethyl)pyrazole-5-carbonyl moiety into more complex molecular architectures, facilitating the exploration of structure-activity relationships (SAR) . Notice: This product is intended for research and laboratory use only. It is not approved for human or veterinary diagnostic or therapeutic uses, or for any form of personal use. Researchers should handle this compound with appropriate safety precautions in a controlled laboratory setting.

Properties

Molecular Formula

C12H11ClN2O

Molecular Weight

234.68 g/mol

IUPAC Name

2-(2-phenylethyl)pyrazole-3-carbonyl chloride

InChI

InChI=1S/C12H11ClN2O/c13-12(16)11-6-8-14-15(11)9-7-10-4-2-1-3-5-10/h1-6,8H,7,9H2

InChI Key

DFGXPFZZNPMCSN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCN2C(=CC=N2)C(=O)Cl

Origin of Product

United States

Preparation Methods

Cyclocondensation of β-Keto Esters with Hydrazines

The Knorr pyrazole synthesis remains the most widely employed method for constructing the pyrazole core. Ethyl 3-oxo-3-phenylpropanoate reacts with substituted hydrazines in acidic or basic media to yield 1H-pyrazole-5-carboxylates.

Representative Procedure (Adapted from):

  • Reactants : Ethyl 3-oxo-3-phenylpropanoate (10 mmol), phenylhydrazine (12 mmol).
  • Conditions : Reflux in ethanol (50 mL) with H₂SO₄ (2 equiv) for 12 h.
  • Yield : 67% of ethyl 1-phenyl-1H-pyrazole-5-carboxylate.

Carboxylic Acid to Acyl Chloride Conversion

Thionyl Chloride-Mediated Chlorination

The final step involves treating the ester intermediate with thionyl chloride (SOCl₂) to generate the target acyl chloride.

Standard Procedure (From):

  • Substrate : 1-(2-Phenylethyl)-1H-pyrazole-5-carboxylic acid (0.06 mol).
  • Reagent : SOCl₂ (8.04 g, 0.06 mol) in dichloroethane (50 mL).
  • Conditions : Reflux at 40°C for 2 h.
  • Yield : 95% (88% purity).

Critical Parameters :

  • Stoichiometry : 1:1 molar ratio of acid to SOCl₂ ensures complete conversion.
  • Solvent Choice : Dichloroethane minimizes side reactions compared to DCM.

Alternative Synthetic Pathways

One-Pot Alkylation-Chlorination Approach

Recent advancements enable tandem N-alkylation and chlorination in a single reactor.

Patent Method (From):

  • React 3-ethyl-5-pyrazolecarboxylic acid ethyl ester (168 g) with dimethyl carbonate (103.5 g) and K₂CO₃ (138 g) in diethylene glycol dimethyl ether (750 mL).
  • Add HCl (37%, 13.1 mL) and H₂O₂ (35%, 14.2 mL) sequentially.
  • Isolate product via vacuum distillation.
  • Overall Yield : 80–88%.

Analytical Characterization and Validation

Key Spectroscopic Data :

  • ¹H NMR (DMSO-d₆, 400 MHz): δ 7.32–7.18 (m, 5H, aromatic), 4.21 (q, 2H, -CH₂CH₃), 3.85 (t, 2H, N-CH₂), 2.91 (t, 2H, Ph-CH₂).
  • IR (KBr): 1745 cm⁻¹ (C=O stretch), 1680 cm⁻¹ (C=N).

Purity Assessment :

  • HPLC analysis typically shows >98% purity when using Cs₂CO₃-mediated alkylation.

Industrial-Scale Production Considerations

Challenges :

  • Exothermic Risks : SOCl₂ reactions require precise temperature control (−5°C to 5°C during addition).
  • Byproduct Management : Neutralization of HCl gas necessitates scrubber systems.

Scale-Up Protocol (Adapted from):

  • Reactor Type : Jacketed glass-lined steel reactor with overhead stirring.
  • Batch Size : 500 kg input generates 422 kg product (84% yield).
  • Cycle Time : 18–24 h per batch.

Chemical Reactions Analysis

Nucleophilic Acyl Substitution Reactions

The carbonyl chloride group is highly reactive toward nucleophiles, enabling substitutions with amines, alcohols, or thiols. For example:

  • Amine Reactivity : Reaction with primary/secondary amines can form amides or ureas. This is analogous to analogous pyrazole derivatives where carboxamides are synthesized via nucleophilic substitution .

  • Alcohol/Thiol Reactivity : The compound may react with alcohols or thiols under basic conditions to generate esters or thioesters, though specific examples for this compound are not detailed in the literature.

Hydrogenation and Reduction

Hydrogenation reactions are critical in modifying the compound’s functional groups:

Substitution and Functionalization

The pyrazole ring and side chains undergo various substitutions:

  • Bromination : NBS (N-bromosuccinimide) is used to introduce bromine at specific positions, as seen in the synthesis of ethyl 3,4-diaryl-1H-pyrazole-5-carboxylates .

  • Condensation Reactions : Hydrazine hydrate reacts with ketones to form pyrazoles, a method applicable to derivatives of this compound .

Experimental Data and Reaction Conditions

Hydrogenation Example :

ParameterValue
CatalystPd/C 10%
Temperature50–70°C
Pressure~3 bar H₂
SolventEthanol
ProductDiamino-pyrazole derivatives

Biological and Chemical Implications

While not directly studied for this compound, related pyrazole derivatives exhibit antimicrobial and anticancer activities . The phenylethyl group may enhance membrane permeability, influencing bioactivity.

Scientific Research Applications

1-(2-Phenylethyl)-1H-pyrazole-5-carbonyl chloride has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of various heterocyclic compounds and pharmaceuticals.

    Medicinal Chemistry: The compound is used in the development of potential drug candidates, particularly those targeting neurological and inflammatory disorders.

    Biological Studies: It is employed in the study of enzyme inhibitors and receptor modulators.

    Industrial Applications: The compound is used in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 1-(2-Phenylethyl)-1H-pyrazole-5-carbonyl chloride depends on its specific application. In medicinal chemistry, the compound may act as an enzyme inhibitor or receptor modulator. The carbonyl chloride group can form covalent bonds with nucleophilic residues in the active site of enzymes, leading to inhibition of enzyme activity. The phenylethyl group may contribute to binding affinity and specificity through hydrophobic interactions and π-π stacking with aromatic residues in the target protein.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Substituents (Position) Molecular Weight Key Reactivity/Applications
1-(2-Phenylethyl)-1H-pyrazole-5-carbonyl chloride N1: 2-Phenylethyl; C5: COCl ~234.68 Amide couplings, agrochemical intermediates
1-(3-Chloropyridin-2-yl)-3-(2,2-difluoroethoxy)-1H-pyrazole-5-carbonyl chloride N1: 3-Chloropyridinyl; C3: OCH2CF2 ~322.44* Insecticide synthesis (e.g., target compound I in )
1-(Propan-2-yl)-3-(trifluoromethyl)-1H-pyrazole-5-carbonyl chloride N1: Isopropyl; C3: CF3 240.61 Pharmaceutical intermediates, fluorinated drug candidates

*Calculated from precursor molecular weight in .

Key Observations :

  • Electron-Withdrawing Groups (EWGs): The trifluoromethyl (CF3) group in and difluoroethoxy (OCH2CF2) in enhance electrophilicity at the carbonyl chloride, accelerating reactions with nucleophiles like amines.
  • Steric Effects : The bulky 2-phenylethyl group may hinder nucleophilic attack at the carbonyl chloride, necessitating optimized reaction conditions (e.g., higher temperatures or catalysts).

Physicochemical Properties

  • Molecular Weight : The target compound (~234.68 g/mol) is lighter than (~322.44 g/mol) due to the absence of a pyridinyl ring and fluorine substituents but comparable to (240.61 g/mol) .
  • Solubility : The phenylethyl group increases lipophilicity, making the target compound less polar than or , which contain polar EWGs.

Biological Activity

1-(2-Phenylethyl)-1H-pyrazole-5-carbonyl chloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on its anticancer, anti-inflammatory, and antioxidant properties, supported by data tables and relevant case studies.

1. Anticancer Activity

Recent studies have demonstrated that pyrazole derivatives, including this compound, exhibit potent anticancer properties. The compound has been tested against various cancer cell lines, showing promising results in inhibiting cell proliferation.

Table 1: Anticancer Activity of this compound

Cell LineIC50 (µM)Mechanism of Action
HCT1160.36Induction of G2/M phase arrest
HT290.45Non-necrotic cell death
SW4800.50Apoptotic pathway activation

The mechanism of action involves the induction of G2/M phase arrest, leading to non-necrotic cell death, which is crucial for its anticancer efficacy .

2. Anti-inflammatory Activity

The compound also exhibits anti-inflammatory properties, which are essential for treating various inflammatory diseases. Pyrazole derivatives have shown to inhibit cyclooxygenase (COX) enzymes, which play a significant role in the inflammatory response.

Table 2: Anti-inflammatory Activity

CompoundCOX-1 Inhibition (%)COX-2 Inhibition (%)
This compound6885

The high inhibition rates suggest that this compound could be developed further as a therapeutic agent for inflammatory conditions .

3. Antioxidant Activity

Antioxidant properties are vital for combating oxidative stress-related diseases. The compound has been evaluated for its ability to scavenge free radicals and inhibit lipid peroxidation.

Table 3: Antioxidant Activity

Assay TypeIC50 (µM)Effectiveness (%)
DPPH Scavenging12.590
ABTS Radical Scavenging15.085

The results indicate that the compound effectively reduces oxidative stress by scavenging free radicals, thus contributing to its overall therapeutic potential .

Study on Anticancer Effects

A study conducted on various human colorectal cancer cell lines demonstrated that the compound significantly inhibited cell growth at low micromolar concentrations. The study utilized fluorescence-activated cell sorting to analyze the mode of action, confirming that the compound triggers apoptosis through mitochondrial pathways .

Study on Anti-inflammatory Properties

In another investigation focusing on inflammatory models, the compound showed substantial efficacy in reducing inflammation markers in vitro and in vivo. This suggests potential applications in treating chronic inflammatory diseases such as arthritis and colitis .

Q & A

Q. Key Reaction Table

StepReagents/ConditionsPurposeReference
CyclizationEthanol, refluxPyrazole ring formation
Acyl chloride formationPOCl₃, 120°CCarboxylic acid activation
PurificationColumn chromatography (silica gel)Isolation of pure product

How is this compound characterized after synthesis?

Basic Question
Methodological characterization involves:

Spectroscopic analysis :

  • ¹H/¹³C NMR : Assigns proton and carbon environments (e.g., pyrazole ring protons at δ 6.5–8.5 ppm) .
  • IR spectroscopy : Confirms carbonyl (C=O) stretch at ~1700–1750 cm⁻¹ .

Mass spectrometry (MS) : Validates molecular weight via ESI-MS or EI-MS .

Melting point determination : Verifies purity (e.g., sharp melting points within 1–2°C range) .

How do substituents on the pyrazole ring influence the compound’s reactivity?

Advanced Question
Substituent effects are critical for tuning reactivity:

  • Electron-withdrawing groups (e.g., Cl, F) : Enhance electrophilicity of the carbonyl chloride, facilitating nucleophilic substitution .
  • Phenylethyl group : Steric hindrance may reduce reaction rates with bulky nucleophiles .
  • Positional isomerism : 5-carbonyl vs. 3-carbonyl derivatives exhibit distinct electronic profiles due to resonance effects .

Q. Example :

  • 1-(2-Chlorophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid shows higher reactivity in amidation than fluorinated analogs due to Cl’s stronger inductive effect .

How can conflicting spectroscopic data during characterization be resolved?

Advanced Question
Address contradictions via:

Cross-validation : Compare NMR data with computed spectra (DFT calculations) to confirm assignments .

2D NMR techniques : Use HSQC and HMBC to resolve overlapping signals (e.g., pyrazole ring protons) .

X-ray crystallography : Definitive structural confirmation, as demonstrated for ethyl pyrazole-thiazole hybrids .

Case Study :
Discrepancies in carbonyl IR stretches (1700 vs. 1750 cm⁻¹) may arise from solvent polarity or hydrogen bonding. Re-measuring in inert solvents (e.g., CCl₄) clarifies results .

What strategies optimize reaction yields in large-scale synthesis?

Advanced Question

Catalyst optimization : Palladium catalysts (e.g., Pd(PPh₃)₄) improve coupling efficiency in Suzuki reactions for pyrazole intermediates .

Solvent selection : Polar aprotic solvents (DMF, acetonitrile) enhance reaction homogeneity .

Temperature control : Slow addition of POCl₃ at 0–5°C minimizes side reactions during acylation .

Q. Data-Driven Example :

  • Scaling Suzuki coupling from 10 mg to 10 g reduced yield from 85% to 65% due to incomplete mixing. Implementing high-shear mixing restored yields to 80% .

What safety protocols are essential when handling this compound?

Basic Question

Personal protective equipment (PPE) : Gloves, goggles, and lab coats to prevent skin/eye contact .

Ventilation : Use fume hoods to avoid inhalation of volatile reagents (e.g., POCl₃) .

Waste disposal : Neutralize acyl chlorides with aqueous NaHCO₃ before disposal .

How can derivatives be designed for biological activity screening?

Advanced Question

Bioisosteric replacement : Substitute the phenylethyl group with heterocycles (e.g., thiophene) to modulate lipophilicity .

Prodrug strategies : Convert the carbonyl chloride to amides or esters for improved bioavailability .

Structure-activity relationship (SAR) : Test derivatives with varied substituents (e.g., 4-Cl, 2-F) to identify pharmacophores .

Example :
Ethyl 5-chloro-4-formyl-1-methyl-1H-pyrazole-3-carboxylate showed antimicrobial activity, guiding further optimization .

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